molecular formula C11H15FN2 B13015319 7-Fluoro-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine

7-Fluoro-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine

Cat. No.: B13015319
M. Wt: 194.25 g/mol
InChI Key: DKIBXIFBXLGXIA-UHFFFAOYSA-N
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Description

7-Fluoro-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine is a heterocyclic compound that features a seven-membered azepine ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted phenylhydrazine with a suitable ketone can lead to the formation of the azepine ring through a series of condensation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. The choice of solvents, temperature, and reaction time are critical factors that influence the overall production efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce more saturated amines .

Scientific Research Applications

7-Fluoro-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 7-Fluoro-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications .

Properties

Molecular Formula

C11H15FN2

Molecular Weight

194.25 g/mol

IUPAC Name

7-fluoro-2-methyl-1,3,4,5-tetrahydro-2-benzazepin-5-amine

InChI

InChI=1S/C11H15FN2/c1-14-5-4-11(13)10-6-9(12)3-2-8(10)7-14/h2-3,6,11H,4-5,7,13H2,1H3

InChI Key

DKIBXIFBXLGXIA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C2=C(C1)C=CC(=C2)F)N

Origin of Product

United States

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